molecular formula C11H8Cl2N2O3 B1407098 Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate CAS No. 68496-92-4

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

Cat. No. B1407098
CAS RN: 68496-92-4
M. Wt: 287.1 g/mol
InChI Key: BIWFTEBGQSWXII-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate, or EDC, is a versatile molecule that has been used in a variety of scientific research applications. It is an aromatic compound with a unique structure that has been found to have a wide range of biochemical and physiological effects. EDC is a useful tool for researchers as it can be used to study a variety of biological processes, as well as to develop new drugs and treatments.

Scientific Research Applications

  • Versatile Building Block in Medicinal Chemistry : Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate, a related compound, has been identified as a versatile building block for the creation of biologically relevant molecules. It offers a route for preparing derivatives through mild reaction conditions, contributing to a new series of bifunctional 3,5-disubstituted 1,2,4-oxadiazole compounds (Ž. Jakopin, 2018).

  • Synthesis of Oxadiazole Derivatives : The synthesis of various 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives has been achieved. These compounds, including ethyl ester derivatives, were prepared from different reactions and showed potential for antihypertensive activity in rats (A. A. Santilli, R. Morris, 1979).

  • Regioselective Synthesis under Ultrasound Irradiation : A study presented the regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method significantly reduced reaction times and improved yields (P. Machado et al., 2011).

  • Building Blocks for 1,3,4-Oxadiazol-2(3H)-ones : Another research focused on preparing 5-substituted-2-ethoxy-1,3,4-oxadiazoles as building blocks for 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. This process involved N-acylation/dehydrative cyclization between ethyl carbazate and N-acylbenzotriazoles (Sirawit Wet-osot et al., 2017).

  • Antibacterial and Antihypertensive Potential : The synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).

  • Antimicrobial Assessment of Heterocyclic Compounds : A study assessed the antimicrobial properties of compounds utilizing Ethyl 1-aminotetrazole-5-carboxylate, leading to the synthesis of 1,3,4-oxadiazole-5-thiol structure and its derivatives (M. Taha, S. M. El-Badry, 2010).

  • Ring-Fission and C–C Bond Cleavage Reactions : The reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole led to interesting ring fission and C–C bond cleavage reactions, demonstrating the chemical versatility of these compounds (C. Jäger et al., 2002).

  • Cytotoxic Evaluation of Novel Derivatives : A study synthesized novel derivatives of 1,3,4-oxadiazoles and evaluated their anticancer properties. This highlighted the potential use of such compounds in cancer research (V. Adimule et al., 2014).

properties

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O3/c1-2-17-11(16)10-15-14-9(18-10)6-3-4-7(12)8(13)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWFTEBGQSWXII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 2
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate
Reactant of Route 3
Ethyl 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-carboxylate

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